
2-(Methoxymethyl)-2-methylcyclopropane-1-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(Methoxymethyl)-2-methylcyclopropane-1-carboxylic acid is an organic compound with a unique cyclopropane ring structure. This compound is of interest due to its potential applications in various fields, including organic synthesis and medicinal chemistry. The presence of both methoxymethyl and carboxylic acid functional groups makes it a versatile intermediate for further chemical transformations.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Methoxymethyl)-2-methylcyclopropane-1-carboxylic acid typically involves the cyclopropanation of suitable precursors. One common method is the reaction of methoxymethyl chloride with a suitable cyclopropane precursor under basic conditions. The reaction is usually carried out in the presence of a strong base such as sodium hydride or potassium tert-butoxide, which facilitates the formation of the cyclopropane ring.
Industrial Production Methods
Industrial production of this compound may involve more scalable and efficient methods, such as continuous flow synthesis. This approach allows for better control over reaction conditions and can lead to higher yields and purity of the final product. Additionally, the use of catalysts and optimized reaction parameters can further enhance the efficiency of the industrial synthesis process.
化学反応の分析
Types of Reactions
2-(Methoxymethyl)-2-methylcyclopropane-1-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The carboxylic acid group can be oxidized to form corresponding carboxylate salts or further oxidized to carbon dioxide under harsh conditions.
Reduction: The compound can be reduced to form alcohols or aldehydes, depending on the reducing agent and conditions used.
Substitution: The methoxymethyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles such as amines or thiols can be used to replace the methoxymethyl group under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylate salts, while reduction can produce alcohols or aldehydes. Substitution reactions can result in the formation of various derivatives with different functional groups.
科学的研究の応用
2-(Methoxymethyl)-2-methylcyclopropane-1-carboxylic acid has several scientific research applications, including:
Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules. Its unique structure allows for the exploration of new synthetic pathways and reaction mechanisms.
Biology: The compound can be used in the study of enzyme-catalyzed reactions involving cyclopropane rings. It may also serve as a model compound for understanding the behavior of similar structures in biological systems.
Medicine: Potential applications in drug development, particularly in the design of cyclopropane-containing pharmaceuticals. Its stability and reactivity make it a valuable building block for medicinal chemists.
Industry: Used in the production of specialty chemicals and materials. Its unique properties can be exploited in the development of new materials with specific characteristics.
作用機序
The mechanism of action of 2-(Methoxymethyl)-2-methylcyclopropane-1-carboxylic acid depends on its specific application. In general, the compound can interact with various molecular targets through its functional groups. For example, the carboxylic acid group can form hydrogen bonds with enzymes or receptors, while the methoxymethyl group can participate in hydrophobic interactions. These interactions can influence the compound’s reactivity and stability in different environments.
類似化合物との比較
Similar Compounds
2-(Methoxymethyl)-2-methylcyclopropane-1-carboxylic acid: Unique due to the presence of both methoxymethyl and carboxylic acid groups.
2-(Hydroxymethyl)-2-methylcyclopropane-1-carboxylic acid: Similar structure but with a hydroxymethyl group instead of methoxymethyl.
2-(Methoxymethyl)-2-ethylcyclopropane-1-carboxylic acid: Similar structure but with an ethyl group instead of a methyl group.
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct reactivity and stability. This makes it a valuable compound for various applications in research and industry.
特性
IUPAC Name |
2-(methoxymethyl)-2-methylcyclopropane-1-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12O3/c1-7(4-10-2)3-5(7)6(8)9/h5H,3-4H2,1-2H3,(H,8,9) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YELWCRMHWBRNHR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC1C(=O)O)COC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
144.17 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

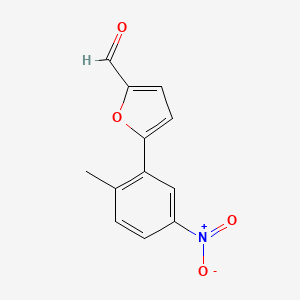
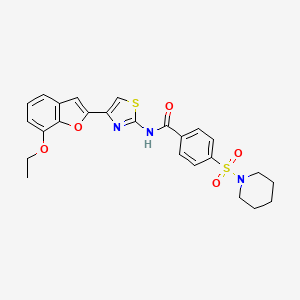
![2-((3-(4-nitrophenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-phenethylacetamide](/img/structure/B2791436.png)
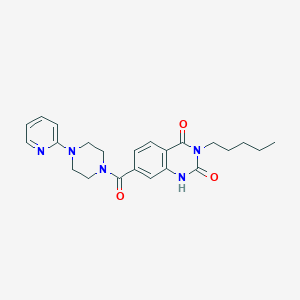

![1-(4-tert-butylphenyl)-3-[4-(4-methoxypiperidin-1-yl)phenyl]urea](/img/structure/B2791439.png)
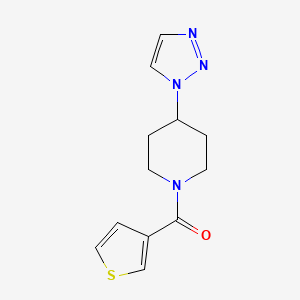
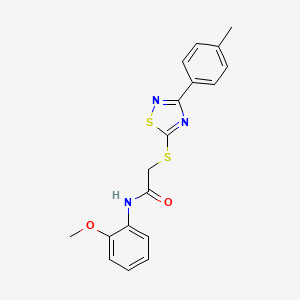

![[1-(2,5-dichlorophenyl)-1H-1,2,3-triazol-5-yl]methanol](/img/structure/B2791450.png)
![2'-(2-methoxyethyl)-1'-oxo-1',4'-dihydro-2'H-spiro[cyclopentane-1,3'-isoquinoline]-4'-carboxylic acid](/img/structure/B2791451.png)
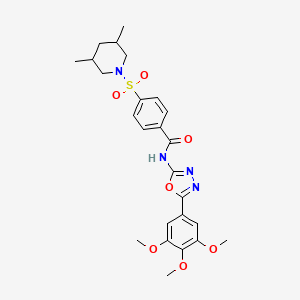
![N-[5-(3,5-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]-1,2-oxazole-5-carboxamide](/img/structure/B2791454.png)
